2-Fluoro-5-methoxy-benzamidine
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Overview
Description
2-Fluoro-5-methoxy-benzamidine is an organic compound with the molecular formula C8H9FN2O It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fifth position on the benzene ring, along with an amidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxy-benzamidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an imine intermediate by reacting with an appropriate amine under acidic conditions.
Amidine Formation: The imine intermediate is then treated with an amidine source, such as ammonium acetate, under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amidine group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzamidines can be formed.
Oxidation Products: Methoxy group oxidation yields aldehydes or acids.
Reduction Products: Reduction of the amidine group yields primary amines.
Scientific Research Applications
2-Fluoro-5-methoxy-benzamidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-benzamidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group contributes to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Shares the same benzene ring substitution pattern but lacks the amidine group.
2-Fluoro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amidine.
2-Fluoro-5-methoxyaniline: Contains an amino group instead of an amidine.
Uniqueness: 2-Fluoro-5-methoxy-benzamidine is unique due to the presence of both fluorine and methoxy groups on the benzene ring, along with the amidine functional group. This combination imparts distinct chemical properties, such as enhanced binding affinity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-fluoro-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI Key |
MDYWGSMXQAZVDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=N)N |
Origin of Product |
United States |
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